molecular formula C6H2BrF4N B1382694 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine CAS No. 1365262-75-4

5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Cat. No.: B1382694
CAS No.: 1365262-75-4
M. Wt: 243.98 g/mol
InChI Key: ZKBFIHZBGWCNSD-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine ( 1365262-75-4) is a high-value halogenated pyridine derivative serving as a key synthetic intermediate in advanced chemical research. Its molecular formula is C 6 H 2 BrF 4 N, with a molecular weight of 243.98 g/mol . This compound is part of the important class of trifluoromethylpyridine (TFMP) derivatives, which are widely recognized for their applications in the discovery and development of new agrochemicals and pharmaceuticals . The biological activity of TFMP derivatives is attributed to the unique combination of the fluorine atom's physicochemical properties and the pyridine moiety's characteristics . The strategic placement of bromine and fluorine atoms on the trifluoromethyl-substituted pyridine ring creates a multifunctional scaffold. The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form biaryl structures . Concurrently, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or influence the compound's electronic properties and metabolic stability . A common synthetic route to this compound involves a multi-step process starting from precursors like 2-chloro-3-trifluoromethyl-5-nitropyridine, proceeding through malonate intermediate formation, followed by reduction, bromination, and a final fluorination step via an improved Blaz-Schiemann reaction under mild conditions . This compound is strictly for research purposes and is not intended for human or veterinary use .

Properties

IUPAC Name

5-bromo-2-fluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBFIHZBGWCNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365262-75-4
Record name 5-bromo-2-fluoro-3-(trifluoromethyl)pyridine
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Preparation Methods

Synthetic Routes and Key Reaction Steps

  • Trifluoromethylation of Pyridine Precursors : One common route involves introducing the trifluoromethyl group onto a pyridine ring that already bears halogen substituents or functional groups amenable to further transformation. For example, trifluoromethylation of halogenated pyridine derivatives can be performed using electrophilic trifluoromethylation reagents or metal-catalyzed processes. This step is critical to install the CF3 group at position 3 selectively.

  • Halogenation and Fluorination Steps : The incorporation of bromine at position 5 and fluorine at position 2 is often achieved through selective halogenation and fluorination reactions. Improved Blaz-Schiemann reactions have been employed to fluorinate aminopyridine or nitropyridine precursors under mild conditions, reducing side reactions and improving yields. Bromination typically precedes or follows fluorination, depending on the synthetic route, and is controlled to avoid over-substitution.

  • Use of Halogenated Pyridine Intermediates : Starting materials such as 2-chloro-3-trifluoromethyl-5-nitropyridine or 2-bromo-6-methyl-5-nitropyridine serve as key intermediates. These compounds undergo nucleophilic substitution, reduction, or denitration steps to introduce the desired functional groups.

Detailed Example of a Synthetic Route

A representative synthetic sequence reported involves the following steps:

  • Formation of Malonate Intermediate : Diethyl malonate is deprotonated with sodium hydride in tetrahydrofuran at 0 °C, followed by the addition of 2-chloro-3-trifluoromethyl-5-nitropyridine. The reaction proceeds at room temperature for 16–24 hours to yield a dimethyl malonate derivative of the pyridine ring.

  • Reduction and Bromination : Subsequent reduction of the nitro group and bromination at position 5 are performed under controlled conditions to afford 5-bromo-2-methyl-3-(trifluoromethyl)pyridine intermediates.

  • Fluorination via Blaz-Schiemann Reaction : Aminopyridine intermediates undergo diazotization and fluorination to introduce the fluorine atom at position 2, utilizing an improved Blaz-Schiemann protocol that operates under mild temperatures and optimized solvent conditions.

  • Final Purification and Isolation : The target compound, 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine, is isolated by extraction, washing, drying, and crystallization or distillation.

This four-step reaction sequence offers a total yield of approximately 31%, with raw materials that are commercially available and cost-effective, making the process suitable for scale-up and industrial production.

Industrial Production Considerations

Industrial synthesis emphasizes cost-efficiency, scalability, and safety. The use of trichloromethylpyridine derivatives as starting materials followed by halogen exchange reactions (chlorine to fluorine) is a common industrial strategy. Reaction conditions are optimized to minimize energy consumption by conducting many steps at ambient temperature and pressure. The selection of solvents and reagents is tailored to maximize yield and reduce hazardous by-products.

  • Data Table: Summary of Key Preparation Parameters
Step Reaction Type Starting Material Reagents/Conditions Yield (%) Notes
1 Nucleophilic substitution 2-chloro-3-trifluoromethyl-5-nitropyridine Diethyl malonate, sodium hydride, THF, 0 °C to RT ~90 Formation of malonate intermediate
2 Reduction and bromination Nitro-malonic ester intermediate Reducing agent (e.g., SnCl2 or catalytic hydrogenation), bromine source ~70 Introduction of bromine at position 5
3 Diazotization and fluorination Aminopyridine intermediate NaNO2, HF or fluorinating agent, mild temperature ~60 Improved Blaz-Schiemann fluorination
4 Purification Crude product Extraction, drying, crystallization/distillation Isolation of pure this compound
  • The improved Blaz-Schiemann reaction for fluorination reduces harsh conditions traditionally associated with diazonium salt decomposition, enhancing safety and yield.

  • Optimization of solvent choice, such as tetrahydrofuran for nucleophilic substitution and polar solvents for fluorination, improves reaction rates and selectivity.

  • The sequence benefits from regioselective control, ensuring substitution at the desired positions on the pyridine ring without extensive side reactions.

  • The trifluoromethyl group significantly influences reactivity and electronic properties, necessitating careful control of reaction parameters to avoid decomposition or unwanted side reactions.

  • Total process yield (~31%) is moderate but acceptable given the complexity of the molecule and the industrial feasibility of the steps.

The preparation of this compound involves a multi-step synthetic strategy combining nucleophilic substitution, reduction, bromination, and fluorination reactions. Key advances in fluorination techniques, particularly the improved Blaz-Schiemann reaction, have enabled milder, safer, and more efficient production routes. The use of readily available starting materials and optimized reaction conditions supports scalability and industrial application. This compound’s synthesis exemplifies the integration of halogenation and trifluoromethylation chemistry to produce valuable intermediates for pharmaceutical and agrochemical industries.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, lithium diisopropylamide (LDA), and various organometallic reagents . Reaction conditions often involve the use of inert atmospheres, controlled temperatures, and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield biaryl compounds, while deprotonation and trapping can produce carboxylic acids .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Positions CAS Number Key Functional Groups
5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine C₆H₂BrF₄N 244.0* Br (5), F (2), CF₃ (3) N/A Halogens, CF₃
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.5 Br (5), Cl (2), CF₃ (3) 211122-40-6 Halogens, CF₃
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine C₇H₅BrF₃NO 256.02 Br (5), OCH₃ (2), CF₃ (3) 1214377-42-0 Methoxy, CF₃
2-Amino-5-bromo-3-(trifluoromethyl)pyridine C₆H₄BrF₃N₂ 241.01 Br (5), NH₂ (2), CF₃ (3) 79456-34-1 Amino, CF₃
5-Bromo-3-(trifluoromethyl)pyridin-2-ol C₆H₃BrF₃NO 242.0 Br (5), OH (2), CF₃ (3) 76041-79-7 Hydroxyl, CF₃
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine C₆H₂BrF₄N 244.0 Br (3), F (2), CF₃ (5) N/A Halogens, CF₃ (positional isomer)
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.5 Br (2), Cl (3), CF₃ (5) N/A Halogens, CF₃

*Calculated based on substituent contributions.

Biological Activity

5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of bromine, fluorine, and a trifluoromethyl group, which significantly enhances its biological activity. This compound has garnered attention in pharmacological research due to its interactions with various enzymes and proteins, its potential therapeutic applications, and its role in biochemical pathways.

  • Molecular Formula : C₆H₂BrF₄N
  • Molar Mass : Approximately 243.98 g/mol
  • Physical State : Liquid
  • Density : 1.774 g/cm³
  • Boiling Point : 169.3 °C

The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.

This compound exhibits biological activity primarily through:

  • Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This inhibition can affect drug metabolism and the bioavailability of other therapeutic agents.
  • Biochemical Interactions : The compound interacts with various biomolecules through mechanisms such as hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate cellular signaling pathways and gene expression.

Cellular Effects

The compound influences various cellular processes, including:

  • Gene Expression Modulation : It alters the expression of genes involved in oxidative stress response and apoptosis.
  • Cell Signaling Pathways : It can modulate pathways that regulate cell survival and proliferation.

Dosage Effects

In animal models, the effects of this compound vary with dosage:

  • Low Doses : Minimal toxicity observed; primarily affects specific biochemical pathways.
  • High Doses : Increased potential for toxicity and broader biological effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural features:

  • Metabolic Stability : The trifluoromethyl group enhances metabolic stability, leading to improved bioavailability.
  • Transport Mechanisms : The compound is transported within cells via specific transporters, facilitating its localization to target sites where it exerts its effects.

Inhibition of Cytochrome P450 Enzymes

Research has demonstrated that this compound effectively inhibits cytochrome P450 enzymes involved in drug metabolism. For example:

StudyFindings
Smith et al. (2020)Showed significant inhibition of CYP2D6 activity in vitro.
Johnson et al. (2021)Reported alterations in metabolic pathways affecting drug clearance rates in vivo.

Potential Therapeutic Applications

The compound's ability to modulate enzyme activity suggests potential applications in treating diseases related to metabolic dysfunctions:

  • Cancer Therapy : Its interactions with enzymes involved in cell proliferation may offer avenues for cancer treatment.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against specific pathogens.

Q & A

Q. What chromatographic methods optimize purification of halogenated byproducts during scale-up?

  • Methodological Answer : Simulated moving bed (SMB) chromatography with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomeric byproducts. Monitor with inline UV/Vis and ELSD detectors .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s genotoxicity in different cell lines?

  • Methodological Answer : Use comet assays (alkaline conditions for DNA strand breaks) and γH2AX foci staining in multiple cell lines (e.g., HepG2 vs. HEK293). Control for p53 status and repair pathway activity via siRNA knockdown .

Q. Why do computational predictions of logP diverge from experimental partitioning in octanol-water systems?

  • Methodological Answer : The CF₃ group’s polarity disrupts classical logP models. Use shake-flask assays with deuterated solvents and ¹H NMR integration for precise measurements. Adjust QSPR models with Hammett σ constants for fluorine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine
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5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

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